6,7-Dimethoxy-4-phenyl-quinazoline
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Overview
Description
6,7-Dimethoxy-4-phenyl-quinazoline is a heterocyclic compound with the molecular formula C16H14N2O2 It belongs to the quinazoline family, which is known for its wide range of biological and pharmacological activities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6,7-Dimethoxy-4-phenyl-quinazoline typically involves the following steps:
Starting Materials: The synthesis begins with 6,7-dimethoxyquinazoline and 4-phenyl-quinazoline as the primary starting materials.
Reaction with POCl3: The starting materials are reacted with phosphorus oxychloride (POCl3) to form an intermediate compound.
Reductive Dehalogenation: The intermediate is then subjected to reductive dehalogenation using potassium ferricyanide (K3[Fe(CN)6]) to yield the final product.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. These methods often involve optimized reaction conditions to improve yield and purity.
Chemical Reactions Analysis
Types of Reactions
6,7-Dimethoxy-4-phenyl-quinazoline undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Substitution reactions often involve halogenation or nitration using reagents like bromine (Br2) or nitric acid (HNO3).
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or basic medium.
Reduction: NaBH4 in methanol or ethanol.
Substitution: Br2 in carbon tetrachloride (CCl4) or HNO3 in sulfuric acid (H2SO4).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazoline N-oxides, while reduction can produce quinazoline derivatives with reduced functional groups.
Scientific Research Applications
6,7-Dimethoxy-4-phenyl-quinazoline has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Industry: In the pharmaceutical industry, it serves as an intermediate in the synthesis of various drugs and active pharmaceutical ingredients (APIs).
Mechanism of Action
The mechanism of action of 6,7-Dimethoxy-4-phenyl-quinazoline involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
6,7-Dimethoxy-4(3H)-quinazolinone: Another quinazoline derivative with similar structural features.
2-Chloro-6,7-dimethoxy-4(3H)-quinazolinone: A chlorinated analogue with distinct chemical properties.
Uniqueness
6,7-Dimethoxy-4-phenyl-quinazoline is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity. Its methoxy groups at positions 6 and 7, along with the phenyl group at position 4, contribute to its unique pharmacological profile.
Properties
CAS No. |
58487-55-1 |
---|---|
Molecular Formula |
C16H14N2O2 |
Molecular Weight |
266.29 g/mol |
IUPAC Name |
6,7-dimethoxy-4-phenylquinazoline |
InChI |
InChI=1S/C16H14N2O2/c1-19-14-8-12-13(9-15(14)20-2)17-10-18-16(12)11-6-4-3-5-7-11/h3-10H,1-2H3 |
InChI Key |
WEMBBRGPOSDSBG-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C2C(=C1)C(=NC=N2)C3=CC=CC=C3)OC |
Origin of Product |
United States |
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